Product packaging for Oroxindin(Cat. No.:CAS No. 51059-44-0)

Oroxindin

Cat. No.: B1683319
CAS No.: 51059-44-0
M. Wt: 460.4 g/mol
InChI Key: LNOHXHDWGCMVCO-NTKSAMNMSA-N
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Description

Historical Context and Traditional Uses of Scutellaria baicalensis Georgi (Huang-Qin) as a Source of Wogonoside

Scutellaria baicalensis Georgi is a perennial herb native to East Asia, including China and Korea, and parts of Russia. mdpi.comnih.gov Its dried root, known as Huang-Qin, has been a staple in Traditional Chinese Medicine (TCM) for thousands of years and is listed in the Chinese Pharmacopoeia. nih.gov The name "Huang" (黄) signifies yellow, referring to the color of the root. nih.gov

Traditional Medicine Applications and Ethnobotanical Significance

In TCM, Huang-Qin has been traditionally employed to address a wide array of conditions, primarily associated with "clearing heat and drying dampness." darwin-nutrition.fr Historical texts like the Shennong Bencaojing (The Classic of Herbal Medicine), dating back to 200-250 AD, recorded its use for lung and liver ailments. nih.gov The Bencao Gangmu (Compendium of Materia Medica), published in 1593, further documented its application for conditions such as diarrhea, dysentery, hypertension, hemorrhaging, insomnia, inflammation, and respiratory infections. nih.gov It has also been used for jaundice, hepatitis, and gastrointestinal tract infections for over 2000 years in China. darwin-nutrition.fr The ethnobotanical significance of Scutellaria baicalensis lies in its long history of use as a fundamental herb in Eastern medicine systems, often as a sole treatment or as a component in multi-herb formulations like Xiaochai Hutang (Chinese) or Sho-saiko-to (Japanese). nih.gov

The Significance of Flavonoids in Natural Product Research and Wogonoside's Place

Flavonoids represent a large and diverse class of natural compounds found abundantly in plants, including fruits, vegetables, grains, bark, roots, stems, and flowers. nih.govresearchgate.net They are plant secondary metabolites characterized by a polyphenolic structure. nih.govcambridge.org Flavonoids play various roles in plants, including acting as pigments that attract pollinators and contributing to plant growth and defense mechanisms against pathogens and environmental stresses like drought and frost. nih.govmdpi.complos.org

In natural product research, flavonoids are highly significant due to their wide spectrum of reported biological activities. nih.govcambridge.orgmedicalnewstoday.com These activities include antioxidant, anti-inflammatory, anti-mutagenic, anti-carcinogenic, antiviral, and antimicrobial properties. nih.govresearchgate.netcambridge.orgmedicalnewstoday.commdpi.com They are considered indispensable components in various nutraceutical, pharmaceutical, medicinal, and cosmetic applications. nih.govcambridge.org Research on flavonoids has been spurred by observations linking their dietary intake to potential health benefits, such as reduced cardiovascular mortality. nih.govcambridge.org

Wogonoside holds a notable place within flavonoid research as one of the primary bioactive flavonoids found in Scutellaria baicalensis. mdpi.commdpi.com Along with baicalin (B1667713), baicalein (B1667712), and wogonin (B1683318), wogonoside is a major component contributing to the pharmacological properties attributed to this traditional medicinal plant. mdpi.commdpi.comnih.gov Its presence and biological activities make it a key subject in studies exploring the therapeutic potential of Scutellaria baicalensis extracts.

Wogonoside as a Flavonoid Glycoside: Distinctions from Aglycones (e.g., Wogonin) in Research

Wogonoside is classified as a flavonoid glycoside, specifically a glucuronide of wogonin. wikipedia.orgspandidos-publications.com This means it consists of the aglycone wogonin attached to a glucuronic acid sugar molecule via a glycosidic linkage. mdpi.comwikipedia.org This structural difference is crucial in research because flavonoid glycosides and their corresponding aglycones often exhibit different activities and pharmacokinetic profiles. mdpi.comrsc.org

Generally, flavonoid glycosides like wogonoside are more hydrophilic than their aglycone counterparts such as wogonin. mdpi.com This increased hydrophilicity can influence their absorption, metabolism, and distribution in the body. mdpi.comrsc.org While aglycones are often considered to have high bioactivity, their stability can be poor. mdpi.com Glycosylation, as seen in wogonoside, can improve stability, although it may sometimes decrease initial bioactivity compared to the aglycone. mdpi.com

Here is a table summarizing some research findings related to wogonoside:

Research AreaKey Findings Related to WogonosideSource(s)
Anti-inflammatoryInhibits inflammatory cytokine production by suppressing the JNK/c-Jun signaling pathway in macrophages. amegroups.org May inhibit the activation of the TLR4/NF-κB signaling pathway in atherosclerosis. nih.gov amegroups.orgnih.gov
AnticancerExerts antiproliferative effects in AML cell lines and primary patient-derived AML cells, inducing G1 phase arrest and promoting differentiation. ashpublications.org Shows anti-human colon cancer activities and potential HMG-CoA reductase inhibition properties. archivesofmedicalscience.com Promotes apoptosis and ER stress in human gastric cancer cells by regulating the IRE1α pathway. spandidos-publications.com Attenuates cutaneous squamous cell carcinoma by reducing EMT/invasion and cancer stem-like cell properties, potentially via PI3K/Akt and Wnt/β-catenin pathways. nih.gov spandidos-publications.comashpublications.orgarchivesofmedicalscience.comnih.gov
Anti-angiogenesisMay inhibit LPS-induced angiogenesis. sigmaaldrich.com sigmaaldrich.com
AtherosclerosisMay be an effective drug monomer for atherosclerosis, related to inhibiting the activation of the TLR4/NF-κB signaling pathway. nih.gov nih.gov
Distinction from WogoninMore hydrophilic than wogonin. mdpi.com Can be converted to wogonin by enzymes and gut microbiota. mdpi.comrsc.orgtandfonline.comnih.gov Different processing methods of the source plant affect the ratio of wogonoside to wogonin. tandfonline.com mdpi.comrsc.orgtandfonline.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O11 B1683319 Oroxindin CAS No. 51059-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOHXHDWGCMVCO-NTKSAMNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199062
Record name Oroxindin
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Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51059-44-0
Record name Wogonoside
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Record name Oroxindin
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Ii. Mechanistic Investigations of Wogonoside S Biological Activities

Cellular and Molecular Targets of Wogonoside

Investigations into Wogonoside's mechanism of action have identified several cellular and molecular targets, highlighting its multi-faceted interactions within biological systems. These targets include various receptors, enzymes, and components involved in gene expression regulation.

Receptor Interactions and Binding Affinities

Studies utilizing molecular docking and cellular thermal shift assays have provided insights into the potential interactions of Wogonoside with specific protein targets. For instance, molecular docking simulations have suggested that Wogonoside's aglycone form, Wogonin (B1683318), can interact with caspase-3 and caspase-9, enzymes crucial for apoptosis. Wogonin is predicted to form hydrogen bonds and pi-pi interactions within the active sites of these caspases, suggesting direct binding and potential modulation of their activity. nih.gov Specifically, Wogonin is predicted to form hydrogen bonds with residues Phe250 and Ser251 and exhibit π-π interactions with Phe256 in caspase-3. nih.gov In caspase-9, hydrogen bonds with Asp228 through its hydroxyl groups are predicted. nih.gov Molecular docking also indicated a considerable binding affinity of Wogonoside to HMG-CoA reductase, an enzyme involved in cholesterol synthesis, with a docking score of -7.582 kcal/mol. archivesofmedicalscience.com This suggests potential inhibitory activity against this enzyme. archivesofmedicalscience.com Furthermore, Wogonoside has been shown to reduce BODIPY-cyclopamine binding to human Smoothened (SMO), a key protein in the Hedgehog signaling pathway, in a dose-dependent manner, indicating a direct interaction by binding with the cyclopamine (B1684311) pocket. nih.gov However, a cellular thermal shift assay indicated that Wogonoside may not directly interact with Gli in MDA-MB-231 cells. nih.gov

Enzyme Modulation and Inhibition Kinetics

Wogonoside has demonstrated the ability to modulate the activity of various enzymes, contributing to its observed biological effects.

Cyclooxygenase-2 (COX-2) Inhibition

Research indicates that Wogonoside can influence the activity and expression of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. While some studies focus on Wogonin, the aglycone, which directly inhibits COX-2 activity with an IC50 of 46 μM, Wogonoside itself has also been shown to affect COX-2 expression. abcam.comnih.gov Studies in LPS-induced RAW264.7 cells have shown that Wogonoside can inhibit the production of inflammatory mediators, including PGE2, which is produced by COX-2. medchemexpress.com This suggests that Wogonoside may modulate COX-2 activity or expression in these cells.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Wogonoside has also been reported to impact the expression and activity of inducible Nitric Oxide Synthase (iNOS), another enzyme involved in the inflammatory response. Wogonoside has been shown to decrease the activity of iNOS in the colon in a mouse model of colitis. caymanchem.com Furthermore, studies in LPS-induced RAW264.7 cells have indicated that Wogonoside can inhibit the production of nitric oxide (NO), a product of iNOS activity. medchemexpress.com This inhibitory effect on NO production suggests a modulation of iNOS by Wogonoside.

Data Table: Enzyme Inhibition by Wogonin (Aglycone of Wogonoside)

EnzymeIC50 (µM)
COX-246
iNOS (NO production)31
COX-2 (PGE2 formation after induction)0.8
COX-2 (direct activity)46
iNOS (direct activity)No inhibition

Note: Data primarily reflects studies on Wogonin, the aglycone form, which contributes to Wogonoside's activity. abcam.comnih.gov

Gene Expression Regulation and Transcriptional Control

Wogonoside has been observed to influence gene expression at the transcriptional level, affecting the production of various proteins involved in cellular processes. Studies have shown that Wogonoside can increase the mRNA levels of PLSCR1 through transcriptional control, an effect that can be blocked by the transcription inhibitor actinomycin (B1170597) D. ashpublications.org This transcriptional upregulation of PLSCR1 may play a significant role in Wogonoside-induced cell cycle arrest and differentiation in leukemia cells. ashpublications.org Nuclear-localized PLSCR1, induced by Wogonoside, has been shown to bind to the promoter of IP3R1, enhancing its transcription and subsequently increasing IP3R1 protein expression. ashpublications.org Wogonoside has also been reported to downregulate the expression of c-Myc in leukemia cells. ashpublications.org In the context of inflammation, Wogonoside treatment decreased the secretion and expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in a colitis-associated colorectal carcinogenesis model. oncotarget.comoncotarget.com This reduction in cytokine levels is associated with the inhibition of NF-κB activation, a key transcription factor regulating inflammatory gene expression. oncotarget.comoncotarget.com

Elucidation of Wogonoside-Mediated Signaling Pathways

Research has identified several key signaling pathways that are modulated by Wogonoside, contributing to its biological effects, particularly in the context of cancer and inflammation.

One prominent pathway affected by Wogonoside is the PI3K/Akt signaling pathway. Studies in various cancer cell lines, including colon cancer and bladder cancer, have shown that Wogonoside can suppress the phosphorylation of PI3K and Akt, indicating inhibition of this pathway. oncotarget.comajol.infospandidos-publications.comnih.govnih.govnih.govresearchgate.net Inhibition of the PI3K/Akt pathway is linked to reduced cell proliferation and increased apoptosis. ajol.infospandidos-publications.comnih.govnih.govresearchgate.net In colon cancer cells, Wogonoside's inhibition of the PI3K/Akt pathway has been shown to suppress NF-κB activation. oncotarget.comoncotarget.com The PI3K/Akt/mTOR/p70S6K pathway is also implicated in Wogonoside-induced autophagy and apoptosis in glioblastoma cells. spandidos-publications.com Wogonoside treatment increased p38 MAPK phosphorylation while inhibiting the phosphorylation of Akt, mTOR, and p70S6K. spandidos-publications.com

The NF-κB signaling pathway is another critical target of Wogonoside. Wogonoside has been shown to inhibit NF-κB activation in various models, including inflammation-related colorectal carcinogenesis and asthma. oncotarget.comoncotarget.comfrontiersin.orgacs.orgfrontiersin.orgdntb.gov.uaoncotarget.comdntb.gov.uaresearchgate.net This inhibition involves decreasing the phosphorylation of IKKα and IκBα, which prevents the nuclear translocation of NF-κB. oncotarget.com By suppressing NF-κB activation, Wogonoside reduces the expression of pro-inflammatory cytokines. oncotarget.comoncotarget.comacs.orgdntb.gov.uaresearchgate.net

The MAPK signaling pathway, particularly ERK1/2 and p38 MAPK, is also influenced by Wogonoside. Wogonoside has been shown to down-regulate ERK1/2 phosphorylation in bladder cancer cells. ajol.info In contrast, Wogonoside treatment increased the phosphorylation of p38 MAPK in human glioblastoma cells, which was associated with the induction of autophagy and apoptosis. spandidos-publications.com Wogonoside has also been reported to inhibit the ERK1/2 pathway in papain-induced rat osteoarthritis models. frontiersin.org

The Wnt/β-catenin pathway has also been identified as a target of Wogonoside, particularly in cancer. Wogonoside has been shown to suppress the Wnt/β-catenin signaling pathway in prostate cancer cells, leading to decreased levels of proteins like DVL2, phosphorylated GSK-3β, β-catenin, and Cyclin D1. tandfonline.comkarger.com Inhibition of this pathway is associated with reduced cell viability, invasion, and migration, as well as induction of apoptosis and cell cycle arrest. tandfonline.comkarger.com

Other signaling molecules and processes affected by Wogonoside include GSK-3β phosphorylation ajol.infokarger.com, caspase-3 and caspase-9 expression and activation nih.govajol.infospandidos-publications.comnih.gov, Bax/Bcl-2 ratio modulation ajol.infonih.gov, and the induction of autophagy markers like LC3-II and Beclin-1. medchemexpress.comnih.govnih.gov

Data Table: Wogonoside-Mediated Signaling Pathway Modulation

Signaling PathwayEffect of WogonosideObserved Outcomes
PI3K/AktInhibition (decreased phosphorylation)Reduced proliferation, increased apoptosis, suppressed NF-κB activation
NF-κBInhibition (decreased activation, reduced nuclear translocation)Reduced pro-inflammatory cytokine expression
MAPK (ERK1/2)Inhibition (decreased phosphorylation)Reduced proliferation, other context-dependent effects
MAPK (p38)Activation (increased phosphorylation)Induction of autophagy and apoptosis (glioblastoma)
Wnt/β-cateninInhibitionReduced viability, invasion, migration; increased apoptosis; cell cycle arrest
mTOR/p70S6KInhibition (decreased phosphorylation)Induction of autophagy and apoptosis (glioblastoma, colon cancer)
GSK-3βDown-regulation of phosphorylationReduced proliferation, increased apoptosis
Caspase-3, Caspase-9Increased expression/activationInduction of apoptosis
Bax/Bcl-2Increased Bax/Bcl-2 ratioPromotion of apoptosis
Autophagy (LC3, Beclin-1)Increased expressionInduction of autophagy

PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, differentiation, apoptosis, and metabolism. creative-diagnostics.comresearchgate.net Abnormal activation of this pathway is frequently observed in various cancers. nih.gov Research indicates that wogonoside can significantly influence the activity of the PI3K/Akt pathway.

Studies have shown that wogonoside can suppress the expression of PI3K and phosphorylated Akt (p-Akt) proteins in a dose-dependent manner in certain cancer cell lines. spandidos-publications.comnih.gov For instance, in human colon cancer cells, treatment with wogonoside led to a significant suppression of PI3K and p-Akt expression. spandidos-publications.comnih.gov Similarly, in liver cancer cells, wogonoside diminished the expression of Akt and significantly decreased the relative protein expression of phospho-PI3K/PI3K and phospho-AKT/AKT. researchgate.netnih.gov Molecular docking studies further support a potential interaction, suggesting that wogonoside has good binding energy with core targets in the PI3K/Akt signaling pathway. nih.gov

The modulation of this pathway by wogonoside is implicated in its ability to inhibit cell proliferation and induce apoptosis. nih.govspandidos-publications.comnih.gov For example, wogonoside's pro-apoptotic and antiproliferative effects on liver cancer cells may be mediated through PI3K/Akt signaling. nih.gov Furthermore, wogonoside's effect on the PI3K/Akt pathway has been linked to the induction of autophagy in some cell types. spandidos-publications.com

Cell Line Wogonoside Effect on PI3K/Akt Pathway Observed Outcome Source
Human glioblastoma Inhibition of p-AKT, p-mTOR, p-p70S6K Autophagy and apoptosis induction spandidos-publications.com
Human colon cancer Suppression of PI3K and p-AKT expression Inhibited cell growth, apoptosis, autophagy spandidos-publications.comnih.gov
Liver cancer (HepG2) Decreased phospho-PI3K/PI3K and phospho-AKT/AKT expression Alleviated proliferation, promoted apoptosis researchgate.netnih.gov
Bladder cancer (5637) Down-regulation of p-AKT Anti-proliferative effect, apoptosis ajol.infoajol.info
Cutaneous Squamous Cell Carcinoma (SCL-1) Inhibited PI3K/AKT activity Attenuated proliferation, EMT, invasion scienceopen.com

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway plays a crucial role in inflammatory responses and the regulation of genes involved in cell proliferation and survival. frontiersin.org Activation of NF-κB is often associated with various diseases, including cancer and inflammatory disorders. frontiersin.org

Wogonoside has been shown to inhibit NF-κB activation through various mechanisms. In some studies, wogonoside inhibited NF-κB activation via the PI3K/Akt pathway. oncotarget.com The PI3K/Akt pathway can indirectly activate NF-κB through the phosphorylation of I-κB kinase (IKK). oncotarget.com By inhibiting PI3K/Akt, wogonoside can thus prevent this indirect activation of NF-κB. oncotarget.com

Wogonoside has been reported to decrease the secretion and expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are regulated by NF-κB. oncotarget.com In the context of colitis-associated colorectal carcinogenesis, wogonoside dramatically decreased the nuclear expression of NF-κB in adenomas and surrounding tissues. oncotarget.com Network pharmacology studies also suggest that wogonoside's therapeutic effects in atherosclerosis are closely related to the inhibition of the TLR4/NF-κB signaling pathway. researchgate.net

However, some studies have presented conflicting results regarding wogonoside's direct effect on NF-κB p65 phosphorylation in certain cell types, suggesting that its impact on NF-κB might be context-dependent or involve indirect mechanisms. amegroups.org

Context Wogonoside Effect on NF-κB Pathway Proposed Mechanism Source
Colitis-associated colorectal carcinogenesis Inhibited NF-κB activation Via PI3K/Akt pathway oncotarget.com
Atherosclerosis Inhibition of TLR4/NF-κB activation Closely related to therapeutic effect researchgate.net
LPS-stimulated macrophages Did not affect p65 phosphorylation Possible context-dependent effect amegroups.org

MAPK (Mitogen-Activated Protein Kinase) Pathway Regulation

MAPK signaling pathways, including ERK, JNK, and p38 MAPK, are involved in numerous cellular processes, such as cell differentiation, growth, and death. spandidos-publications.com These pathways are activated in response to various stimuli, including growth factors, cytokines, and stress. oncotarget.com

Wogonoside has been shown to modulate MAPK pathways, contributing to its biological activities. KEGG enrichment analysis indicates that the therapeutic effects of wogonoside in primary liver cancer are related to the MAPK signaling pathway. researchgate.netnih.gov Wogonoside has also been reported to induce autophagy by regulating the MAPK-mTOR pathway in breast cancer cells. nih.gov

Biological Context Wogonoside Effect on MAPK Pathway Associated Outcome Source
Liver cancer Related to therapeutic effects Alleviated proliferation, apoptosis researchgate.netnih.gov
Breast cancer (MDA-MB-231) Regulates MAPK-mTOR pathway Autophagy induction nih.gov
Hypertension-induced renal injury Modulation of MAPK signaling pathway Attenuates renal injury researchgate.netnih.gov
ERK (Extracellular Signal-Regulated Kinase) Modulation

The ERK pathway is a key component of the MAPK cascade, often associated with cell proliferation and survival. ajol.info

Wogonoside has been observed to influence ERK activity. In bladder cancer cells, wogonoside dose-dependently down-regulated the protein expression of phosphorylated ERK1/2 (p-ERK1/2). ajol.infoajol.info This down-regulation of p-ERK1/2 is suggested to be one of the potential mechanisms underlying wogonoside's anti-proliferative effects and induction of apoptosis in these cells. ajol.infoajol.info Wogonoside also suppressed the activation of mTOR and p70S6K by regulating the expression of ERK1/2 in breast cancer cells. nih.gov

Cell Line Wogonoside Effect on ERK Pathway Associated Outcome Source
Bladder cancer (5637) Down-regulation of p-ERK1/2 Anti-proliferative effect, apoptosis ajol.infoajol.info
Breast cancer (MDA-MB-231) Regulates ERK1/2 expression Suppression of mTOR/p70S6K activation nih.gov
Hypertension-induced renal injury Inhibited phosphorylation of ERK Attenuates renal injury nih.gov
p38 MAPK Pathway Involvement

The p38 MAPK pathway is another branch of the MAPK cascade, frequently activated by stress signals and involved in processes like inflammation and apoptosis. oncotarget.com

Studies have demonstrated that wogonoside can activate the p38 MAPK signaling pathway. spandidos-publications.com In human glioblastoma cells, wogonoside treatment significantly increased the phosphorylation of p38 in a time-dependent manner. spandidos-publications.com This activation of p38 MAPK by wogonoside is implicated in the induction of autophagy and apoptosis in these cells. spandidos-publications.com Inhibition of p38 kinase activity was shown to reduce the autophagy and apoptosis induced by wogonoside. spandidos-publications.com Wogonoside also inhibited the phosphorylation of p38 MAPK in the kidney tissues of hypertensive rats and in angiotensin II-stimulated renal cells. nih.gov

Cell/Tissue Context Wogonoside Effect on p38 MAPK Pathway Associated Outcome Source
Human glioblastoma Increased phosphorylation of p38 Autophagy and apoptosis induction spandidos-publications.com
Hypertension-induced renal injury (rat kidney, renal cells) Inhibited phosphorylation of p38 MAPK Attenuates renal injury nih.gov

Wnt/β-catenin Signaling Pathway Interactions

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and is frequently dysregulated in cancer, influencing cell proliferation, adhesion, and survival. mdpi.commdpi.comnih.gov

Research suggests that wogonoside can interact with the Wnt/β-catenin signaling pathway. Studies have indicated that wogonoside may inhibit the Wnt/β-catenin pathway. scienceopen.com In cutaneous squamous cell carcinoma, wogonoside inhibited tumor formation in vivo, and the main mechanism may involve the inhibition of the Wnt/β-catenin signaling pathway. scienceopen.com Western blot assays in this study showed that the phosphorylation of β-catenin was significantly reduced after wogonoside treatment, suggesting inhibition of the pathway. scienceopen.com

Cell/Tissue Context Wogonoside Effect on Wnt/β-catenin Pathway Associated Outcome Source
Cutaneous Squamous Cell Carcinoma (SCL-1 cells, xenografts) Inhibition of Wnt/β-catenin activity Attenuated proliferation, EMT, invasion, inhibited tumor formation scienceopen.com

STAT3 (Signal Transducers and Activators of Transcription 3) Pathway in Wogonoside Action

The STAT3 signaling pathway is involved in various cellular processes, including cell growth, survival, and immune responses, and its aberrant activation is linked to numerous diseases, particularly cancer. nih.gov

Wogonoside has been shown to modulate the STAT3 pathway. In acute myeloid leukemia (AML) cells and stromal cells, wogonoside was found to block the JAK2-STAT3 pathway, which is involved in bone marrow angiogenesis. nih.gov This blockage is suggested to break a positive feedback loop between AML cells and stromal cells, contributing to wogonoside's effect on impeding AML progression. nih.gov

In T acute lymphoblastic leukemia (T-ALL) cells, wogonoside was found to exert growth-suppressive effects through the inactivation of STAT3 signaling. nih.govresearchgate.net Wogonoside treatment led to G1-phase cell cycle arrest and apoptosis in T-ALL cells, which was coupled with the inactivation of STAT3. nih.govresearchgate.net Overexpression of constitutively active STAT3 reversed wogonoside-mediated growth suppression and apoptosis, further supporting the involvement of the STAT3 pathway. nih.gov In vivo studies using xenograft models also demonstrated that wogonoside retarded tumor growth and suppressed STAT3 phosphorylation. nih.gov

Cell/Tissue Context Wogonoside Effect on STAT3 Pathway Associated Outcome Source
Acute Myeloid Leukemia (AML cells, stromal cells) Blocks JAK2-STAT3 pathway Impedes AML progression, inhibits bone marrow angiogenesis nih.gov
T Acute Lymphoblastic Leukemia (MOLT-3, Jurkat cells, xenografts) Inactivation of STAT3 signaling Growth suppression, cell cycle arrest, apoptosis, retarded tumor growth nih.govresearchgate.net

Hippo Signaling Pathway Activation

The Hippo signaling pathway is a conserved regulatory cascade crucial for controlling organ size, tissue homeostasis, cell proliferation, and apoptosis. wikipedia.orgembopress.org Activation of the Hippo pathway typically involves a core kinase cascade where MST1/2 kinases phosphorylate and activate LATS1/2 kinases. nih.govmdpi.com Activated LATS1/2 then phosphorylate YAP and TAZ, leading to their cytoplasmic retention and degradation, thereby suppressing the expression of genes that promote cell proliferation and inhibit apoptosis. nih.govmdpi.com

Research indicates that wogonoside can influence the Hippo signaling pathway. In endometrial cancer cells, wogonoside treatment was found to upregulate the phosphorylation level of Mammalian Ste20-like kinase 1 (MST1), a key component of the Hippo pathway, leading to its activation. nih.gov This activation of the Hippo pathway by wogonoside contributes to the observed decrease in cell proliferation and metastasis in these cells. nih.gov The mechanism linking wogonoside to MST1 phosphorylation and subsequent Hippo pathway activation appears to be mediated, at least in part, through the induction of endoplasmic reticulum (ER) stress. nih.gov

Endoplasmic Reticulum (ER) Stress Induction and Associated Pathways

Endoplasmic reticulum stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER lumen, disrupting ER homeostasis. researchgate.netfortunejournals.com Cells respond to ER stress by activating the unfolded protein response (UPR), a series of signaling pathways aimed at restoring protein homeostasis. researchgate.netfortunejournals.com However, prolonged or severe ER stress can trigger apoptotic pathways. researchgate.netfortunejournals.com

Wogonoside has been shown to induce ER stress in various cancer cell lines, including human gastric cancer cells and endometrial cancer cells. nih.govnih.govmdpi.comfrontiersin.org This induction of ER stress is considered a key mechanism underlying some of wogonoside's biological effects, such as the induction of apoptosis. nih.govmdpi.comfrontiersin.org Markers of ER stress, such as the protein and mRNA expression levels of CHOP, GRP78, and GRP94, have been observed to increase following wogonoside exposure in gastric cancer cells. nih.govfrontiersin.org

IRE1α-TRAF2-ASK1 Pathway

One of the major branches of the UPR is mediated by Inositol-Requiring Enzyme 1 alpha (IRE1α). researchgate.netfortunejournals.com Upon ER stress, IRE1α is activated and can interact with TNF receptor-associated Factor 2 (TRAF2), which in turn recruits Apoptosis Signal-regulating Kinase 1 (ASK1), forming the IRE1α-TRAF2-ASK1 complex. nih.govfrontiersin.orgnih.gov This complex can then activate downstream signaling pathways, such as the JNK pathway, ultimately leading to apoptosis. nih.govfrontiersin.orgnih.gov

Wogonoside has been demonstrated to induce apoptosis by initiating ER stress specifically through the IRE1α-TRAF2-ASK1 pathway. nih.govmdpi.comfrontiersin.orgnih.gov Studies in human gastric cancer cells have shown that wogonoside treatment enhances the physical interactions within the TRAF2-ASK1-IRE1α complex. nih.gov Furthermore, wogonoside treatment leads to the upregulation of protein expression levels of IRE1α, TRAF2, phosphorylated-ASK1, and phosphorylated-JNK, indicative of the activation of this proapoptotic signaling cascade. nih.govnih.gov Silencing of IRE1α using small interfering RNA has been shown to suppress the activity of the IRE1α-TRAF2-ASK1 complex and prevent wogonoside-induced apoptosis, confirming the critical role of this pathway in wogonoside's effects. nih.govmdpi.comnih.gov

Research findings illustrating the impact of wogonoside on the IRE1α-TRAF2-ASK1 pathway in gastric cancer cells are summarized in the table below:

Protein/ComplexEffect of Wogonoside Treatment (50 µM, 48h)ObservationSource
IRE1α protein expressionIncreasedUpregulation observed in AGS and MKN-45 cells. nih.govnih.gov
TRAF2 protein expressionIncreasedUpregulation observed in AGS and MKN-45 cells. nih.govnih.gov
p-ASK1 protein expressionIncreasedIncreased phosphorylation observed in AGS and MKN-45 cells. nih.govnih.gov
p-JNK protein expressionIncreasedIncreased phosphorylation observed in AGS and MKN-45 cells. nih.govnih.gov
IRE1α-TRAF2-ASK1 complexEnhanced interactionIncreased physical interactions within the complex observed. nih.govnih.gov
IRE1α silencingSuppressed complex activity, prevented apoptosissiRNA-mediated knockdown of IRE1α inhibited the pathway and cell death. nih.govmdpi.comnih.gov

Toll-like Receptor (TLR) Signaling Pathway Modulation

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating inflammatory responses. nih.govfrontiersin.orgthermofisher.com TLR signaling involves the recruitment of adaptor molecules, leading to the activation of transcription factors such as NF-κB and IRFs. nih.govfrontiersin.orgthermofisher.com

Wogonoside has been reported to modulate Toll-like receptor signaling pathways. Specifically, wogonoside has been shown to inhibit lipopolysaccharide (LPS)-induced angiogenesis by affecting Toll-like receptor 4 (TLR4) signal transduction. sigmaaldrich.com This suggests that wogonoside can interfere with TLR4-mediated inflammatory and angiogenic processes. sigmaaldrich.com The precise molecular details of wogonoside's interaction with TLR4 signaling and downstream events warrant further investigation, but the evidence indicates a modulatory effect on this key innate immune pathway. sigmaaldrich.com

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Wogonoside3084961 frontiersin.org, 51059-44-0 (CAS) sigmaaldrich.com
Wogonin5281703 wikipedia.orgthegoodscentscompany.com
IRE1α (ERN1)73425700 (KIRA6, an IRE1α inhibitor) mdpi.comdntb.gov.ua, 118721244 (Kira8, an IRE1α inhibitor) cenmed.com
TRAF224856041 (AURKC, a protein that interacts with TRAF2) uniroma2.it, Q9UKE5 (UniProt ID for TRAF2 and NCK-interacting kinase - TNIK, which interacts with TRAF2) nih.govuni-freiburg.de
ASK1 (MAP3K5)142411827 (Compound 26, an ASK1 inhibitor) guidetopharmacology.org, 24944925 (Compound 10, an ASK1 inhibitor) guidetomalariapharmacology.org, 442534 (Paeoniflorin, interacts with ASK1) springermedizin.de, 3547 (Fasudil, related to ASK1 inhibitors) dntb.gov.uaresearchgate.net
CHOP (DDIT3)Not found in search results with CID.
GRP78 (HSPA5)Not found in search results with CID.
GRP94 (HSP90B1)Not found in search results with CID.
MST1 (STK4)Not found in search results with CID.
LATS1Not found in search results with CID.
YAP1Not found in search results with CID.
TAZ (WWTR1)Not found in search results with CID.
JNK (MAPK8)Not found in search results with CID.
LPSNot found in search results with CID.
TLR4Not found in search results with CID.

Wogonoside, a glycoside derived from the flavonoid wogonin, is a natural compound that has garnered scientific interest due to its diverse biological properties. Investigations into its mechanisms of action have revealed its involvement in modulating key cellular signaling pathways, including those related to cell growth, stress responses, and immunity.

Hippo Signaling Pathway Activation

The Hippo signaling pathway is a fundamental regulatory cascade that governs organ size by maintaining a balance between cell proliferation and apoptosis. wikipedia.orgembopress.org The core of this pathway involves a kinase cascade initiated by the MST1/2 kinases, which phosphorylate and activate the LATS1/2 kinases. nih.govmdpi.com Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation. nih.govmdpi.com This sequestration of YAP/TAZ suppresses the transcription of genes that promote cell growth and survival. nih.govmdpi.com

Studies have indicated that wogonoside can influence the activity of the Hippo pathway. Research in endometrial cancer cells demonstrated that wogonoside treatment led to an increase in the phosphorylation level of Mammalian Ste20-like kinase 1 (MST1), a primary component of the Hippo pathway. nih.gov This phosphorylation signifies the activation of MST1 and the subsequent cascade of the Hippo pathway. nih.govmdpi.com The activation of the Hippo pathway by wogonoside was correlated with a reduction in cell proliferation and metastasis in these cancer cells. nih.gov This effect appears to be linked to wogonoside's ability to induce endoplasmic reticulum (ER) stress, suggesting a potential interplay between ER stress and Hippo signaling modulated by wogonoside. nih.gov

Endoplasmic Reticulum (ER) Stress Induction and Associated Pathways

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. Perturbations in ER function, caused by factors such as the accumulation of unfolded or misfolded proteins, lead to a state known as ER stress. researchgate.netfortunejournals.com Cells activate the unfolded protein response (UPR) to cope with ER stress, aiming to restore homeostasis. researchgate.netfortunejournals.com However, if ER stress is severe or prolonged, the UPR can switch from a pro-survival response to triggering apoptotic pathways. researchgate.netfortunejournals.com

Wogonoside has been identified as an inducer of ER stress in various cellular contexts, including human gastric cancer and endometrial cancer cells. nih.govnih.govmdpi.comfrontiersin.org The induction of ER stress by wogonoside is considered a significant mechanism contributing to its biological effects, particularly its ability to promote apoptosis in cancer cells. nih.govmdpi.comfrontiersin.org Elevated levels of key ER stress markers, such as CHOP, GRP78, and GRP94 proteins and mRNA, have been observed in gastric cancer cells following treatment with wogonoside. nih.govfrontiersin.org

IRE1α-TRAF2-ASK1 Pathway

Among the three main branches of the UPR (PERK, IRE1α, and ATF6), the IRE1α pathway plays a crucial role in mediating ER stress-induced apoptosis. researchgate.netfortunejournals.com Upon activation by ER stress, IRE1α undergoes autophosphorylation and oligomerization, enabling its interaction with adaptor proteins like TRAF2. nih.govfrontiersin.orgnih.gov TRAF2 then recruits ASK1, forming a complex known as the IRE1α-TRAF2-ASK1 complex. nih.govfrontiersin.orgnih.gov Formation of this complex leads to the activation of ASK1, a kinase that can subsequently activate downstream signaling cascades, including the JNK pathway, which are involved in initiating apoptosis. nih.govfrontiersin.orgnih.gov

Studies have demonstrated that wogonoside triggers apoptosis by specifically activating the IRE1α-TRAF2-ASK1 signaling pathway in the context of ER stress. nih.govmdpi.comfrontiersin.orgnih.gov Investigations in human gastric cancer cell lines, such as AGS and MKN-45, have shown that wogonoside treatment enhances the physical association between IRE1α, TRAF2, and ASK1 within the IRE1α-TRAF2-ASK1 complex. nih.govnih.gov This is accompanied by increased protein expression levels of IRE1α, TRAF2, phosphorylated-ASK1, and phosphorylated-JNK, indicating the activation of this proapoptotic signaling route. nih.govnih.gov Experimental evidence using small interfering RNA (siRNA) to silence IRE1α has further confirmed the importance of this pathway, as it suppressed the activity of the IRE1α-TRAF2-ASK1 complex and prevented wogonoside-induced apoptosis. nih.govmdpi.comnih.gov

The following table summarizes key findings regarding wogonoside's impact on the IRE1α-TRAF2-ASK1 pathway in gastric cancer cells:

Protein/ComplexEffect of Wogonoside Treatment (50 µM, 48h)ObservationSource
IRE1α protein expressionIncreasedUpregulation observed in AGS and MKN-45 cells. nih.govnih.gov
TRAF2 protein expressionIncreasedUpregulation observed in AGS and MKN-45 cells. nih.govnih.gov
p-ASK1 protein expressionIncreasedIncreased phosphorylation observed in AGS and MKN-45 cells. nih.govnih.gov
p-JNK protein expressionIncreasedIncreased phosphorylation observed in AGS and MKN-45 cells. nih.govnih.gov
IRE1α-TRAF2-ASK1 complexEnhanced interactionIncreased physical interactions within the complex observed. nih.govnih.gov
IRE1α silencingSuppressed complex activity, prevented apoptosissiRNA-mediated knockdown of IRE1α inhibited the pathway and cell death. nih.govmdpi.comnih.gov

Toll-like Receptor (TLR) Signaling Pathway Modulation

Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing conserved molecular patterns from pathogens and initiating inflammatory and immune responses. nih.govfrontiersin.orgthermofisher.com TLR signaling typically involves adaptor molecules that activate downstream transcription factors like NF-κB and IRFs, leading to the production of pro-inflammatory mediators. nih.govfrontiersin.orgthermofisher.com

Wogonoside has been reported to exert modulatory effects on Toll-like receptor signaling pathways. Specifically, research has indicated that wogonoside can inhibit angiogenesis induced by lipopolysaccharide (LPS), a potent activator of TLR4, through the modulation of TLR4 signal transduction. sigmaaldrich.com This finding suggests that wogonoside interferes with the signaling events downstream of TLR4 activation, impacting processes such as inflammation and the formation of new blood vessels. sigmaaldrich.com While the precise mechanisms by which wogonoside modulates TLR4 signaling require further detailed investigation, this highlights its potential to influence innate immune responses mediated by this receptor. sigmaaldrich.com

Iii. Preclinical Pharmacological Investigations of Wogonoside

In Vitro Studies of Wogonoside

In vitro studies have been conducted to evaluate the biological activities of wogonoside in various cancer cell lines. These studies have primarily focused on its anti-proliferative and cytotoxic effects, as well as the underlying mechanisms of action, particularly the induction of apoptosis and cell cycle arrest. spandidos-publications.comresearchgate.netspandidos-publications.comnih.govnih.govarchivesofmedicalscience.comresearchgate.netajol.infonih.govajol.infokarger.comnih.govnih.govnih.govnih.gov

Anti-Proliferative and Cytotoxic Effects on Cancer Cell Lines

Wogonoside has exhibited anti-proliferative and cytotoxic effects on a range of human cancer cell lines. These include human glioblastoma cells (U251MG, SHG44, A172, U87MG), human colon cancer cells (LOVO, GP5d, MDST8, HCA-46, HT115, LS174T, COLO 320DM), human osteosarcoma cells (SaOS-2), human bladder cancer cells (5637), human gastric cancer cells (AGS, MKN-45), acute myeloid leukemia (AML) cell lines (U937, HL-60), a hepatocellular carcinoma (HCC) cell line (Bel-7402), and prostate cancer cells (PC3). researchgate.netspandidos-publications.comspandidos-publications.comnih.govnih.govarchivesofmedicalscience.comresearchgate.netajol.infonih.govajol.infokarger.comnih.govnih.govspandidos-publications.comnih.gov

The inhibitory effects of wogonoside on cancer cell growth are often observed to be both dose- and time-dependent. spandidos-publications.comnih.govarchivesofmedicalscience.comajol.infonih.govajol.infokarger.com For instance, wogonoside showed significant anti-proliferative activity against bladder cancer 5637 cells with an IC50 value of 20.59 μM. ajol.infoajol.info Studies on various colon cancer cell lines reported IC50 values ranging from 71 to 382 µg/ml. archivesofmedicalscience.com

However, it is important to note that some studies have indicated that wogonoside did not show significant anti-proliferative effects on certain cancer cell lines, such as some colorectal, non-small cell lung cancer (NSCLC), and breast cancer cell lines (MCF-7, MDA-MB-231) at concentrations up to 200 µM. researchgate.netnih.govnih.gov In these cases, the deglycosylated form, wogonin (B1683318), often demonstrated significant anti-proliferative activity. researchgate.netnih.govnih.gov

Table 1: In Vitro Cytotoxicity of Wogonoside on Select Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 ValueSource
5637Bladder Cancer20.59 μM ajol.infoajol.info
LS174TColon Cancer71 µg/ml archivesofmedicalscience.com
GP5dColon Cancer105 µg/ml archivesofmedicalscience.com
HCA-46Colon Cancer173 µg/ml archivesofmedicalscience.com
COLO 320DMColon Cancer183 µg/ml archivesofmedicalscience.com
MDST8Colon Cancer198 µg/ml archivesofmedicalscience.com
HT115Colon Cancer382 µg/ml archivesofmedicalscience.com
U251MGGlioblastomaSee Source spandidos-publications.com
SHG44GlioblastomaSee Source spandidos-publications.com
A172GlioblastomaSee Source spandidos-publications.com
U87MGGlioblastomaSee Source spandidos-publications.com
SaOS-2OsteosarcomaSee Source nih.govnih.gov
AGSGastric CancerSee Source spandidos-publications.comnih.gov
MKN-45Gastric CancerSee Source spandidos-publications.comnih.gov
U937AMLSee Source nih.gov
HL-60AMLSee Source nih.gov
Bel-7402HCCSee Source nih.gov
PC3Prostate CancerSee Source karger.com
Mechanisms of Apoptosis Induction

A key mechanism by which wogonoside exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death, in cancer cells. spandidos-publications.comspandidos-publications.comnih.govnih.govresearchgate.netajol.infonih.govajol.infokarger.comnih.govspandidos-publications.comnih.gov This process involves a cascade of molecular events.

Multiple studies highlight the involvement of the mitochondrial pathway in wogonoside-induced apoptosis. researchgate.netspandidos-publications.comspandidos-publications.comnih.govnih.govresearchgate.netajol.infonih.govajol.info Wogonoside treatment can lead to a loss of mitochondrial membrane potential. nih.govnih.gov A critical step in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.govspandidos-publications.com This release is considered an initiator for the subsequent activation of caspase cascades. spandidos-publications.com

Wogonoside has been shown to increase the expression levels and/or activate caspase-3 and caspase-9 in various cancer cell lines. spandidos-publications.comnih.govresearchgate.netajol.infoajol.infonih.govnih.govspandidos-publications.comnih.govresearchgate.netebm-journal.orgscholarsportal.infosemanticscholar.org Caspase-9 is often activated first and, in turn, activates the executioner caspase-3 through proteolytic cleavage, ultimately triggering apoptotic cell death. spandidos-publications.com

Modulation of proteins belonging to the Bcl-2 family is a significant aspect of wogonoside-induced apoptosis. spandidos-publications.comnih.govnih.govresearchgate.netajol.infonih.govajol.infonih.govspandidos-publications.comnih.govresearchgate.netmdpi.comescholarship.org Wogonoside treatment typically results in a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.govnih.govajol.infonih.govspandidos-publications.comnih.govresearchgate.netmdpi.com This shift in the balance between these proteins leads to an increased Bax/Bcl-2 ratio, which favors apoptosis. spandidos-publications.comnih.govnih.govajol.infonih.govnih.govspandidos-publications.comnih.govresearchgate.net Bax promotes the release of cytochrome c from the mitochondria, while Bcl-2 acts to prevent this release by binding to and inhibiting Bax and Bak. spandidos-publications.com

Caspase Activation (Caspase-3, Caspase-9)
Cell Cycle Arrest Mechanisms (e.g., G1, G2/M Phase)

In addition to inducing apoptosis, wogonoside has been reported to induce cell cycle arrest in cancer cells, preventing their uncontrolled proliferation. nih.govresearchgate.netnih.govkarger.comnih.govnih.govnih.gov The specific phase of arrest can vary depending on the cancer cell type.

Studies have shown that wogonoside can induce G2/M phase arrest in osteosarcoma and HCC cell lines. nih.govnih.govnih.gov In acute myeloid leukemia (AML) cells, wogonoside efficiently inhibited proliferation through the induction of G1 phase arrest. nih.gov Prostate cancer cells treated with wogonoside showed an increase in the proportion of cells in the S phase, indicating S phase arrest. karger.com

The mechanisms underlying wogonoside-induced cell cycle arrest involve the modulation of cell cycle-related proteins. nih.govnih.gov In AML cells, wogonoside significantly increased the transcription of phospholipid scramblase 1 (PLSCR1), which influenced the expression of cell cycle- and differentiation-related genes, including the upregulation of p21waf1/cip1 and downregulation of the oncogenic protein c-Myc. nih.gov Wogonoside also promoted the nuclear translocation of PLSCR1, facilitating its binding to the IP3R1 promoter and increasing IP3R1 expression. nih.gov Inhibition of PLSCR1 partially blocked wogonoside-induced cell cycle arrest and differentiation. nih.gov

Inhibition of Cell Migration and Invasion

Research indicates that wogonoside can inhibit the migration and invasion of cancer cells in vitro. Studies on breast cancer cell lines, such as TNF-α-induced MDA-MB-231, MDA-MB-435, and BT-474 cells, demonstrated that wogonoside treatment suppressed both invasive and migratory capabilities. nih.gov Mechanistically, this effect has been linked to the inactivation of NF-κB signaling, potentially through the reduction of TRAF2/4 protein expression, which subsequently inhibits Twist1 expression. nih.gov Downregulation of metastasis-associated proteins like MMP-9, MMP-2, vimentin, and CD44v6 in these cells following wogonoside treatment further supports its inhibitory effect on the metastatic process. nih.gov

Modulation of Autophagy

Wogonoside has been shown to modulate autophagy in cellular contexts. In breast cancer cells, wogonoside has been reported to induce autophagy. medchemexpress.com This induction is suggested to occur through the regulation of the MAPK-mTOR signaling pathway. medchemexpress.com Specifically, wogonoside treatment increased the expression of key autophagy markers, LC3-II and Beclin-1, while inhibiting the phosphorylation levels of mTOR and p70S6K. medchemexpress.com

Anti-Inflammatory Activities in Cellular Models

Wogonoside exhibits significant anti-inflammatory effects in various cellular models, primarily by influencing the production of pro-inflammatory mediators and cytokines.

Suppression of Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)

Multiple studies have demonstrated that wogonoside can suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in stimulated cells. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, wogonoside dose-dependently inhibited the release of TNF-α and IL-6. nih.gov Similar inhibitory effects on TNF-α and IL-6 production were observed in IL-1β-induced mouse chondrocytes. nih.gov Wogonoside has been shown to inhibit the mRNA expression of TNF-α and IL-6, suggesting an effect at the transcriptional level, in addition to reducing protein levels at higher concentrations. nih.gov This suppression of pro-inflammatory cytokines is considered a key mechanism underlying the anti-inflammatory properties of wogonoside. nih.govnih.gov

Inhibition of Inflammatory Mediators (NO, PGE2)

Wogonoside also effectively inhibits the production of inflammatory mediators such as Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) in cellular models of inflammation. In LPS-induced RAW264.7 cells, wogonoside treatment resulted in a dose-dependent decrease in the production of both NO and PGE2. nih.gov This inhibition is associated with the suppression of the gene and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for synthesizing NO and PGE2, respectively. nih.govnih.gov Similar findings were reported in IL-1β-induced mouse chondrocytes, where wogonoside inhibited the over-production of PGE2 and NO and the upregulation of COX-2 and iNOS. nih.gov

Here is a summary of the effects of Wogonoside on inflammatory mediators and cytokines in LPS-induced RAW264.7 cells:

Inflammatory Mediator/CytokineEffect of Wogonoside Treatment
NODecreased production
PGE2Decreased production
TNF-αInhibited release
IL-6Inhibited release

*Based on data from Ref. nih.gov.

Neuroprotective Effects in Neuronal Cell Models

Preclinical studies have explored the potential neuroprotective effects of wogonoside, particularly in the context of neuronal damage.

Protection Against Oxidative Stress-Induced Neuronal Damage

Wogonoside has demonstrated protective effects against oxidative stress-induced damage in neuronal cell models. Oxidative stress is a significant factor in the progression of neurodegenerative diseases, contributing to neuronal cell death. nih.govnih.gov Studies investigating the effects of related compounds from Scutellaria baicalensis, such as wogonin, have shown neuroprotective activity against neuronal damage induced by oxidative stress. nepjol.info While direct studies specifically on wogonoside's protection against oxidative stress-induced neuronal damage in isolation were not extensively detailed in the provided context, the known antioxidant properties of related flavonoids and the observed neuroprotective effects of Scutellaria baicalensis extracts containing wogonoside suggest a potential role. nepjol.info Further research specifically focusing on wogonoside's mechanisms in mitigating oxidative stress in neuronal cells would provide more definitive insights.

Antioxidant Activities in Cellular and Biochemical Systems

Wogonoside and its aglycone, wogonin, have demonstrated significant antioxidant properties in various in vitro and biochemical systems. rsdjournal.orgresearchgate.netekb.egmdpi.com Flavonoids, in general, are known for their ability to scavenge free radicals and reduce oxidative stress, which contributes to preventing cellular damage. mdpi.comnih.gov Studies have shown that wogonin exhibits potent antioxidative activity and free-radical scavenging capabilities. clinmedjournals.org Specifically, wogonin has been reported to inhibit nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-induced lipid peroxidation in rat brain cortex mitochondria and reduce lipid peroxidation in rat brain tissues. ekb.eg The antioxidant effects of wogonin, including its radical scavenging activity, may contribute to its neuroprotective effects. clinmedjournals.org The free radical scavenging activity of phenolic compounds is linked to the number and structure of phenolic hydrogen atoms in their molecules. clinmedjournals.org Wogonin has also shown a role in protecting linoleic acid against oxidation in a hydroxyl radical-induced peroxidation assay. clinmedjournals.org

In Vivo Studies of Wogonoside

In vivo studies using animal models are crucial for investigating the pharmacological effects of compounds like wogonoside. clinmedjournals.org Wogonoside has been evaluated in various animal models to assess its therapeutic potential in different disease contexts. researchgate.netmdpi.comnih.govnih.govsciengine.comajol.inforesearchgate.netresearchgate.net

Anti-Tumor Efficacy in Xenograft Models

Wogonoside has demonstrated anti-tumor efficacy in various xenograft mouse models, which involve implanting human cancer cells into immunocompromised mice. nih.govnih.govsciengine.comajol.infonih.gov

In a nude mouse model bearing transplanted MDA-MB-231 triple-negative breast cancer cells, wogonoside (80 mg/kg) reduced resected tumor weight to 55.47% compared to the untreated group. nih.gov Wogonoside also significantly suppressed the growth of MDA-MB-231 cell xenografts, suggesting it restrains the growth of transplanted tumors. nih.gov The anti-angiogenic effects of wogonoside, potentially resulting from reduced VEGF secretion, were indicated in these models. nih.gov

Studies in human prostate cancer PC3 cell xenograft models showed that wogonoside inhibited tumor growth in vivo. karger.com The weight and volume of xenograft tumors in the wogonoside-treated group grew significantly slower compared to the control group. karger.com This inhibitory effect was observed with gavaging wogonoside extract. karger.com

Wogonoside also showed growth-suppressive effects against T acute lymphoblastic leukemia (T-ALL) in a xenograft mouse model. nih.govresearchgate.net In vivo studies demonstrated that wogonoside retarded tumor growth and suppressed STAT3 phosphorylation in Jurkat xenografts. nih.gov

In endometrial cancer, wogonoside (80 mg/kg body weight) significantly inhibited tumor growth in nude mice bearing Ishikawa cells. sciengine.com Both wogonoside and tunicamycin (B1663573) treatment groups showed significantly reduced tumor size and weight compared to the control group. sciengine.com

Wogonoside exhibited anti-tumor potential against bladder cancer in nude mice bearing human bladder cancer 5637 cells. ajol.info Wogonoside at 30 mg/kg significantly suppressed tumor growth within a 15-day observation period (p < 0.01). ajol.info

Wogonoside has also been shown to inhibit tumor formation in xenograft models of cutaneous squamous cell carcinoma, attenuating proliferation, invasion, and cancer stem-like cell properties. researchgate.net

Here is a summary of anti-tumor efficacy data in xenograft models:

Cancer TypeCell Line/ModelWogonoside Dose (mg/kg)Observed EffectCitation
Triple-Negative Breast CancerMDA-MB-231 xenograft80Reduced tumor weight (55.47% of control), suppressed tumor growth nih.gov
Prostate CancerPC3 xenograftNot specified (extract)Inhibited tumor growth, slower tumor volume increase karger.com
T Acute Lymphoblastic LeukemiaJurkat xenograftNot specifiedRetarded tumor growth, suppressed STAT3 phosphorylation nih.govresearchgate.net
Endometrial CancerIshikawa cell xenograft80Significantly inhibited tumor growth, reduced size and weight sciengine.com
Bladder CancerBladder cancer 5637 xenograft30 (ip)Significantly suppressed tumor growth (p < 0.01) ajol.info
Cutaneous Squamous Cell CarcinomaSCL-1 xenograft80Significantly inhibited tumor formation researchgate.net

Anti-Inflammatory Effects in Animal Models

Wogonoside has demonstrated anti-inflammatory effects in various animal models. clinmedjournals.orgthegoodscentscompany.comamegroups.org It is known for its anti-inflammatory properties.

In a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), wogonoside (25 and 50 mg/kg) decreased colonic pathological damage and the activity of myeloperoxidase and inducible nitric oxide synthase (iNOS), and inhibited NF-κB and NLRP3 inflammasome activation in the colon. caymanchem.com

Studies have shown that wogonoside can reduce the expression of inflammatory factors such as TNF-α, IL-6, and IL-1 and improve the symptoms of osteoarthritis in mice. tandfonline.com In a mouse osteoarthritis model, oral administration of wogonoside reduced synovitis. nih.gov The potential mechanism involved is the reversal of inflammation-related destruction via inhibiting NF-κB/HIF-2α activation through the PI3K/AKT pathway. nih.gov

Wogonoside has also been reported to attenuate inflammatory injury in a mouse model of acute lung injury. researchgate.net It alleviates LPS-induced ALI by blocking the release of inflammatory cytokines. nih.gov

Neuroprotective Efficacy in Animal Models of Neurological Disorders

Wogonoside and its aglycone wogonin have shown neuroprotective effects in preclinical studies, including in animal models. rsdjournal.orgresearchgate.netthegoodscentscompany.comscispace.comuni-tuebingen.deresearchgate.net Wogonin has been reported to inhibit the inflammatory activation of microglia in the brain, which can lead to neuronal death, as well as the production of tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and nitric oxide by reducing lipopolysaccharides. researchgate.net The antioxidant effects of wogonin may contribute to its neuroprotective actions. clinmedjournals.org

While some sources primarily discuss the neuroprotective effects of wogonin, wogonoside, as a major metabolite, is also implicated in these activities. researchgate.net Studies on the pharmacokinetics of wogonin and wogonoside in rats have examined their brain uptake. thegoodscentscompany.comrsc.org

Impact on Organ-Specific Pathologies

Preclinical studies have investigated the impact of wogonoside on various organ-specific pathologies, including liver damage. researchgate.netthegoodscentscompany.comcaymanchem.comscispace.com

Liver Protection

Wogonoside has demonstrated protective effects against liver injury in animal models. thegoodscentscompany.comtandfonline.comscispace.com

In mice with nonalcoholic fatty liver disease (NAFLD) induced by a high-fat diet, wogonoside showed a protective effect. tandfonline.comresearchgate.netnih.gov Wogonoside could reduce the content of serum HDL, LDL, and TG in NAFLD mice and increase the content of HDL, further confirming its protective effect against liver injury. nih.gov The results suggest that wogonoside can protect NAFLD mice from liver injury by regulating the NF-κB pathway to inhibit inflammation. tandfonline.comnih.gov Additionally, regulating the Nrf2/HO-1 pathway and inhibiting oxidative stress may be another mechanism for its protective effect against liver injury in NAFLD mice. tandfonline.comresearchgate.netnih.gov Wogonoside significantly increased the expression of Nrf2 and HO-1 in the liver tissue of treated mice compared to the NAFLD group. nih.gov

Wogonoside has also shown antifibrotic effects in an experimental regression model of hepatic fibrosis. tandfonline.com A study using a CCl4-induced mouse liver fibrosis model reported that wogonoside effectively decreased the levels of fibrotic markers α-smooth muscle actin (α-SMA) and α1(I)collagen (COL1α1). researchgate.net Wogonoside activated ferroptosis in hepatic stellate cells by decreasing the levels of solute carrier family 7 member 11 (SLC7A11), GPX4, and GSH, while reducing the levels of α-SMA and COL1A1 and alleviating liver fibrosis. researchgate.net

Here is a summary of liver protection data in animal models:

Liver Pathology ModelAnimal ModelWogonoside TreatmentObserved EffectsCitation
Nonalcoholic Fatty Liver DiseaseHigh-fat diet-induced miceVarious doses (low, medium, high)Reduced serum LDL, TG, increased HDL; improved liver mass, index, AST/ALT activities; reduced lipid droplets and inflammatory cells in liver tissue tandfonline.comresearchgate.netnih.gov
Hepatic FibrosisCCl4-induced miceNot specifiedDecreased levels of fibrotic markers α-SMA and COL1α1; activated ferroptosis in hepatic stellate cells researchgate.nettandfonline.com
Atherosclerosis Alleviation

Preclinical studies suggest that wogonoside holds potential in the alleviation of atherosclerosis. Research using ApoE -/- mice fed a high-fat diet demonstrated that wogonoside treatment improved hyperlipidemia and reduced aortic injury. qascf.com This beneficial effect was associated with the upregulation of Sirtuin 1 (SIRT1) expression. qascf.com Wogonoside was found to ameliorate lipid metabolism disorders, inflammation, and oxidative stress induced by the high-fat diet in these mice. qascf.com

Further insights into the mechanisms underlying the effects of Scutellaria baicalensis flavonoids, including wogonin (the aglycone of wogonoside), in atherosclerosis have been reported. Wogonin has been shown to inhibit the activation of NF-κB and MAPK pathways, which are key regulators of inflammatory responses involved in the pathogenesis of atherosclerosis. mdpi.com By suppressing these pathways, wogonin can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, known mediators of inflammation in atherosclerotic lesions. mdpi.com Recent research has also utilized network pharmacology, molecular docking, and experimental validation to investigate the mechanisms of wogonoside in the treatment of atherosclerosis. mdpi.comnih.gov

Osteoarthritis Amelioration

Wogonoside has shown promise in preclinical models for the amelioration of osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown and inflammation. mdpi.comdntb.gov.uafrontiersin.org Studies using IL-1β-treated mouse chondrocytes, a common in vitro model for OA, have shown that wogonoside inhibits oxidative stress and inflammatory activities. mdpi.comunipa.it This is indicated by a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). unipa.it Wogonoside also inhibits hypertrophic conversion in these chondrocytes, evidenced by reduced expression of type X collagen (Col-X), runt-related transcription factor 2 (RUNX-2), and vascular endothelial growth factor A (VEGFA). unipa.it

Furthermore, wogonoside treatment has been shown to increase the expression of extracellular matrix (ECM) components crucial for cartilage integrity, such as SRY-Box Transcription Factor 9 (SOX-9), type II collagen (Col-II), and aggrecan (ACAN). mdpi.comunipa.it In vivo experiments have corroborated these findings, demonstrating that wogonoside administration can reverse partial cartilage erosions and significant proteoglycan loss in murine models of osteoarthritis. mdpi.comunipa.it The aglycone wogonin has also demonstrated chondroprotective potential by suppressing inflammatory mediators, including IL-6, COX-2, prostaglandin E2 (PGE2), iNOS, and nitric oxide (NO), as well as inhibiting the expression, production, and activities of matrix-degrading proteases such as MMP-13, MMP-3, MMP-9, and ADAMTS-4 in OA chondrocytes. taylorandfrancis.com

Synergistic Effects of Wogonoside with Other Therapeutic Agents

Preclinical research has explored the potential of wogonoside and its aglycone wogonin to act synergistically with other therapeutic agents, particularly in the context of cancer treatment. nih.govfrontiersin.orgwikipedia.orgclinmedjournals.org

Combination Therapies in Cancer Research

Wogonin has been shown to synergistically enhance the effects of various anticancer agents. It can sensitize cancer cells to TNF-induced apoptosis by inhibiting catalase activity. clinmedjournals.orgfrontiersin.org Additionally, wogonin has been found to enhance the antitumor activity of TNF-related apoptosis-inducing ligand (TRAIL) in vivo. clinmedjournals.orgfrontiersin.org Co-treatment with wogonin and TRAIL resulted in a marked reduction in the expression levels of antiapoptotic proteins, including cFLIPL, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 1 and 2 (cIAP-1 and cIAP-2), in xenograft models of non-small-cell lung cancer. clinmedjournals.org

Further studies have indicated that wogonin enhances ABT-263-induced apoptosis in various cancer cell lines and promotes tumor regression in a human T-cell leukemia xenograft mouse model when used in combination with ABT-263. clinmedjournals.org Wogonin has also demonstrated synergistic effects with low-dose oxaliplatin, inducing apoptosis in gastric cancer cells and potentiating its tumor inhibitory effect in a zebrafish model. mdpi.com These findings suggest that combining wogonoside or wogonin with conventional chemotherapeutic drugs or targeted therapies could be a promising strategy to enhance treatment efficacy. Phytochemicals, including flavonoids like wogonoside, are generally recognized for their potential to enhance anticancer activity when used in combination therapies. nih.gov

Modulation of Drug Resistance

Drug resistance remains a significant challenge in cancer therapy. researchgate.net Preclinical evidence suggests that wogonoside and wogonin may play a role in overcoming or modulating drug resistance in various cancer types. Wogonoside has been reported to have the ability to reverse drug resistance. nih.gov Similarly, its aglycone, wogonin, has been shown to enhance chemotherapy and reverse drug resistance. researchgate.net The potential of wogonoside to enhance the chemosensitivity of tumor cells and help avoid drug resistance has been highlighted in research. amegroups.org

In the context of pancreatic cancer, where drug resistance, including to agents like gemcitabine (B846), contributes to poor prognosis, studies have investigated the effects of wogonoside on relevant pathways. frontiersin.org Research has shown that wogonoside can inactivate the TRAF6/NF-κB/p65 pathway, which was found to be upregulated in pancreatic cancer tissues and related to poor prognosis and gemcitabine resistance. frontiersin.org This suggests a potential mechanism by which wogonoside could help overcome resistance in this challenging cancer type. The exploration of natural products like wogonoside is considered important for developing alternative therapeutic approaches to address drug resistance in aggressive cancers such as osteosarcoma. researchgate.net

Iv. Pharmacokinetic and Metabolic Studies of Wogonoside

Absorption and Bioavailability of Wogonoside

The absorption and bioavailability of wogonoside have been investigated through various studies. Following oral administration, wogonoside can be absorbed into the plasma. Some studies indicate that wogonoside can exhibit high plasma concentration and bioavailability after oral administration clinmedjournals.org. However, the oral bioavailability of flavonoids, including wogonoside, can be limited by factors such as poor membrane permeability, significant efflux, and efficient intestinal metabolism by conjugation nih.govspandidos-publications.com. The local recycling of wogonoside has been reported to occur in the upper small intestine nih.gov.

Comparison with Wogonin (B1683318) Bioavailability

A notable aspect of wogonoside pharmacokinetics is its relationship with its aglycone, wogonin. While wogonin itself has been shown to have low oral bioavailability, often attributed to its low water solubility, wogonoside, the glycosylated form, appears to have higher plasma concentrations and bioavailability after oral administration clinmedjournals.orgmdpi.com. Studies comparing the bioavailability of wogonin and wogonoside have indicated that wogonoside/wogonin bioavailability can be about two times higher compared to baicalin (B1667713)/baicalein (B1667712) from traditional decoctions or commercial preparations of Scutellariae Radix lawdata.com.twjfda-online.com. The higher lipophilicity of wogonin might contribute to this difference lawdata.com.tw.

Strategies for Enhancing Bioavailability

Given the limitations in the oral bioavailability of flavonoids like wogonoside, strategies to enhance their absorption and systemic exposure are being explored. While the provided search results primarily discuss strategies for enhancing the bioavailability of wogonin, the principles can be relevant to wogonoside or its aglycone metabolite. These strategies often focus on improving solubility and drug delivery. Examples include the use of formulations such as magnetic nanoparticles, liposomes, and cyclodextrin (B1172386) complexes, which have shown potential in improving the solubility and delivery of poorly soluble compounds clinmedjournals.org. Solid dispersion technology has also been explored as a strategy to improve the solubility and, consequently, the bioavailability of wogonin researchgate.net. The formation of complexes, such as the wogonoside-berberine complex, has also been suggested to play a significant role in enhancing the bioavailability of flavonoids and other active constituents spandidos-publications.com.

Distribution and Tissue Accumulation

Studies investigating the tissue distribution of flavonoids after oral administration of Radix Scutellariae have shown that wogonoside, along with baicalin, baicalein, and wogonin, can be detected in various tissues academicjournals.org. The liver, stomach, large intestine, and small intestine were identified as main distribution tissues for these flavones academicjournals.org. Wogonoside could be detected in investigated tissues relatively quickly after oral administration academicjournals.org.

Blood-Brain Barrier Permeability

Research into the tissue distribution of wogonin and its conjugates, including wogonoside, has provided insights into their ability to cross the blood-brain barrier (BBB). Studies in rats have indicated that neither wogonin nor its glucuronides/sulfates were detected in the brain after oral administration of Scutellaria baicalensis decoction thieme-connect.com. This suggests that wogonoside and its primary metabolites may have limited permeability across the blood-brain barrier thieme-connect.com.

Metabolism and Biotransformation

Wogonoside undergoes significant metabolism and biotransformation in the body, particularly through deglycosylation.

Deglycosylation to Wogonin

A primary metabolic pathway for wogonoside is its hydrolysis, or deglycosylation, to form the aglycone wogonin biomolther.orgresearchgate.netnih.govnih.gov. This process can occur through enzymatic reactions or metabolism by intestinal microflora researchgate.netnih.govnih.gov. Human gut enzymes, such as β-glucuronidase, play a key role in the hydrolysis of wogonoside to wogonin frontiersin.org. Studies with human fecal microflora have demonstrated the metabolic activity of converting wogonoside to wogonin biomolther.org. This deglycosylation is considered important as the aglycone wogonin often exhibits enhanced biological activities compared to its glycoside form researchgate.netnih.govnih.govlongdom.org. The conversion of wogonoside to wogonin can also be achieved through enzyme catalysis or herbal processing methods like water soaking nih.gov.

Metabolic Conversion of Wogonoside to Wogonin by Human Fecal Microflora

CompoundMetabolic Activity (nmol/h/mg wet weight of fecal bacteria)
Wogonoside6.9 ± 5.1 biomolther.org

Wogonin formed from the deglycosylation of wogonoside can then undergo further phase II metabolism, including glucuronidation and sulfation, primarily in the intestines and liver rsc.orgrsc.org. The formation of wogonoside (wogonin glucuronide) from wogonin is mainly catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A8, UGT1A9, and UGT1A3 rsc.org. This indicates a dynamic interplay between wogonoside and wogonin, involving both deglycosylation and conjugation processes.

Enzymes Involved in Wogonoside/Wogonin Metabolism

Enzyme TypeRole in MetabolismRelevant Compounds
β-glucuronidaseHydrolysis of wogonoside to wogonin frontiersin.orgWogonoside, Wogonin
UDP-glucuronosyltransferase (UGT1A8, 1A9, 1A3)Glucuronidation of wogonin to wogonoside rsc.orgWogonin, Wogonoside

Glucuronidation and Sulfation

Wogonoside, a flavonoid found in Scutellaria baicalensis, undergoes metabolic transformation in the body. Phase II metabolism, which includes glucuronidation and sulfation, plays a significant role in the biotransformation of xenobiotics like wogonoside, increasing their water solubility and facilitating excretion. longdom.orgspandidos-publications.comdrughunter.com Glucuronidation is primarily catalyzed by Uridine diphosphate (B83284) Glucuronosyltransferase (UGT) enzymes, while sulfation is mediated by sulfotransferases (SULTs). longdom.orgdrughunter.com

Studies investigating the metabolism of Scutellariae Radix components, including wogonoside and its aglycone wogonin, have identified glucuronide and sulfate (B86663) conjugates as major metabolites detected in urine. jfda-online.comlawdata.com.twfda.gov.twscispace.com Research comparing the urinary excretion of conjugated metabolites after the intake of different preparations of Scutellariae Radix has quantified the amounts of wogonin glucuronides and sulfates. In one study involving healthy male volunteers, the mean cumulated renal excretion of wogonin glucuronides and sulfates within 36 hours after intake of a traditional decoction was 30.8 ± 8.2 µmol (7.1 ± 1.8% of dose) and 21.6 ± 2.0 mmol (5.9% of dose) and 20.7 ± 1.7 mmol (5.7% of dose) respectively, while after intake of a commercial powder preparation, it was 14.7 ± 3.7 µmol (4.1 ± 1.0% of dose) and 21.6 ± 2.0 mmol (5.9% of dose) and 20.7 ± 1.7 mmol (5.7% of dose) respectively. jfda-online.comlawdata.com.twfda.gov.twscispace.com This suggests that both glucuronidation and sulfation pathways contribute to the metabolism of wogonin derived from wogonoside. scispace.com

Data on the cumulative renal excretion of wogonin glucuronides and sulfates from a study on Scutellariae Radix preparations is presented below:

PreparationMetaboliteCumulated Renal Excretion (µmol)% of Dose Excreted
Traditional DecoctionWogonin Glucuronides30.8 ± 8.27.1 ± 1.8
Traditional DecoctionWogonin SulfatesData not explicitly available for this preparation in snippetsData not explicitly available for this preparation in snippets
Commercial PreparationWogonin Glucuronides21.6 ± 2.0 mmol5.9
Commercial PreparationWogonin Sulfates20.7 ± 1.7 mmol5.7

Note: Data for wogonin sulfates from traditional decoction was not explicitly available in the provided snippets in the same format as glucuronides from the same study. Data for commercial preparation is presented in mmol in snippet scispace.com, converted to µmol for consistency where possible, but presented as mmol/% dose as per source.

Excretion Pathways

The excretion of drugs and their metabolites from the body primarily occurs via renal and extrarenal pathways. mdpi.com For wogonoside and its metabolites, renal excretion plays a role in their elimination. jfda-online.comlawdata.com.twfda.gov.twscispace.commdpi.com Following metabolic transformations, particularly conjugation reactions like glucuronidation and sulfation which increase water solubility, metabolites are more readily excreted through the kidneys. longdom.orgdrughunter.commdpi.com

Studies investigating the pharmacokinetics of Scutellariae Radix constituents in humans have quantified the cumulative renal excretion of wogonin conjugates, providing insight into the extent of renal elimination of wogonoside-derived metabolites. jfda-online.comlawdata.com.twfda.gov.twscispace.com The detection of wogonin glucuronides and sulfates in urine confirms that renal excretion is a route of elimination for these conjugated metabolites. jfda-online.comlawdata.com.twfda.gov.twscispace.com

Renal Excretion of Metabolites

Renal excretion involves the elimination of substances from the body via the kidneys, primarily through processes like glomerular filtration and tubular secretion. mdpi.com For wogonoside, its metabolites, particularly the water-soluble glucuronide and sulfate conjugates of wogonin, are subject to renal clearance. jfda-online.comlawdata.com.twfda.gov.twscispace.commdpi.com

Quantitative data on the cumulative renal excretion of wogonin glucuronides and sulfates in humans highlights the significance of this pathway. As noted previously, studies have measured the amounts and percentages of the dose of these conjugated metabolites recovered in urine over a period, typically 36 hours. jfda-online.comlawdata.com.twfda.gov.twscispace.com For instance, the total renal excretion of conjugated wogonin metabolites (glucuronides and sulfates) was reported to be 7.1 ± 1.8% of the dose after intake of a traditional decoction and 4.1 ± 1.0% of the dose after intake of a commercial preparation in one study. jfda-online.comlawdata.com.twfda.gov.tw Another study reported the renal excretion of conjugated metabolites of wogonin (glucuronides and sulfates) as 11.6% of the dose, which was higher than that of baicalein conjugates (7.2% of the dose). scispace.comresearchgate.net No free form of wogonin has been detected in urine in some studies, suggesting that it is primarily excreted in its conjugated forms. scispace.com

The data on the percentage of dose excreted renally as conjugated wogonin metabolites from different Scutellariae Radix preparations is summarized below:

PreparationMetabolite Type% of Dose Excreted Renally (Cumulative)
Traditional DecoctionConjugated Wogonin7.1 ± 1.8
Commercial PreparationConjugated Wogonin4.1 ± 1.0
Commercial PowderConjugated Wogonin11.6

Note: Different studies and preparations may account for variations in the reported percentages.

The human organic anion transporter 3 (OAT3), highly expressed in the kidney, plays a critical role in the renal clearance of many drugs. frontiersin.org Studies have investigated the inhibitory activity of wogonoside and wogonin on OAT3-mediated uptake, showing that wogonoside had an IC50 of 11.73 µM, indicating a weaker inhibitory activity compared to its aglycone wogonin (IC50 = 0.24 µM). frontiersin.org While this indicates potential interaction with renal transporters, the primary mechanism of renal excretion for wogonoside-derived compounds appears to be the elimination of their polar conjugated metabolites via glomerular filtration and tubular secretion. scispace.commdpi.com

V. Biosynthesis and Production of Wogonoside

Biosynthetic Pathways in Scutellaria baicalensis

The biosynthesis of wogonoside in Scutellaria baicalensis primarily occurs through a specialized pathway in the roots, distinct from the pathway producing flavones in the aerial tissues nih.govresearchgate.nettandfonline.com. This root-specific pathway synthesizes 4'-deoxyflavones, including wogonin (B1683318), which is the aglycone precursor of wogonoside frontiersin.orgnih.govnih.gov.

The pathway begins with phenylalanine, which is converted to cinnamic acid by phenylalanine ammonialyase (PAL) oup.comnih.govtandfonline.com. In the root-specific pathway, cinnamic acid is activated by a specific cinnamate-CoA ligase-like enzyme (CLL-7) to form cinnamoyl CoA frontiersin.orgnih.govnih.gov. Cinnamoyl CoA is then condensed with three molecules of malonyl CoA by a specific isoform of chalcone (B49325) synthase (CHS-2) and isomerized by chalcone isomerase (CHI) to produce pinocembrin, a flavanone (B1672756) lacking a 4'-OH group frontiersin.orgnih.govtandfonline.com.

Pinocembrin is subsequently converted to chrysin (B1683763) by a specialized isoform of flavone (B191248) synthase II (FNSII-2) frontiersin.orgoup.comnih.govtandfonline.comnih.gov. Chrysin serves as a key intermediate and is further modified to produce various 4'-deoxyflavones. Specifically, chrysin is hydroxylated by flavone 8-hydroxylase (F8H) to yield norwogonin (B192581) oup.comnih.govtandfonline.commdpi.com. Norwogonin is then methylated by phenylpropanoid and flavonoid O-methyltransferases (PFOMT) to form wogonin oup.comnih.govmdpi.com. Finally, wogonin is glucuronidated at the 7-O-position by flavonoid 7-O-glucuronosyltransferases (UBGAT) to produce wogonoside frontiersin.orgnih.govmdpi.com.

The enzymes involved in this root-specific pathway, such as SbCLL-7, SbCHS-2, FNSII-2, and F8H, show preferential expression in the roots of S. baicalensis tandfonline.com. The activity of SbCHI is shared by both aerial and root-specific flavonoid biosynthetic pathways frontiersin.org. Studies involving RNA interference and overexpression of key genes have validated their roles in the biosynthesis of these root-specific flavones frontiersin.orgtandfonline.com.

Strategies for Enhanced Production

Enhancing the production of wogonoside from Scutellaria baicalensis is crucial for meeting the demand for this valuable compound. Various strategies have been explored, focusing on optimizing plant cultivation, improving extraction methods, and utilizing biotechnological approaches.

Plant Cultivation and Extraction Optimization

Traditional cultivation practices and optimized extraction methods play a significant role in maximizing wogonoside yield from S. baicalensis roots. Factors such as environmental conditions, growth stage, and post-harvest processing can influence the accumulation of flavonoids.

Optimization of the extraction process from Scutellaria baicalensis roots has been investigated to improve the yield of wogonoside and other flavonoids mdpi.comnih.govtandfonline.comresearchgate.netecust.edu.cn. Response surface methodology (RSM) has been employed to determine optimal extraction parameters. For instance, a study optimizing the water extraction of baicalin (B1667713), wogonoside, and chlorogenic acid from Scutellariae Radix and Lonicerae japonicae Flos identified optimal conditions mdpi.comresearchgate.net:

ParameterOptimal Condition
Liquid to solid ratio25:1 (mL/g)
Extraction temperature93 °C
Extraction time2.4 hours
Extraction cycleTwo

Under these optimized conditions, the concentration of wogonoside was reported as 0.031 mg/mL mdpi.comresearchgate.net.

Another study focusing on microwave extraction optimization for multiple components, including wogonoside, in Scutellaria baicalensis roots determined different optimal parameters using a Box-Behnken response surface method ecust.edu.cn:

ParameterOptimal Condition
Microwave power390 W
Liquid-solid ratio56 mL/g
Extraction time472 seconds
Particle size80 mesh (180 μm)

Under these conditions, the yield of wogonoside was 3.46% ecust.edu.cn.

Pretreatment methods before extraction can also significantly impact the content of flavonoid glycosides and their aglycones. Studies have shown that factors like solvent, temperature, pH, and herb/solvent ratio can influence the conversion rates between glycosides (like wogonoside and baicalin) and their aglycones (wogonin and baicalein) tandfonline.com. An optimal pretreatment condition at 50°C, 1:5 herb/water ratio, and pH 6.67 resulted in a decrease in wogonoside content while increasing the content of its aglycone, wogonin tandfonline.com.

Biotechnological and Synthetic Approaches

Biotechnological strategies, particularly metabolic engineering and plant tissue culture, offer promising avenues for enhancing wogonoside production. Hairy root cultures of Scutellaria species have been utilized for studying and improving flavonoid production frontiersin.orgbiotech-asia.org.

Overexpression of genes encoding key enzymes in the flavonoid biosynthetic pathway has shown potential for increasing flavonoid accumulation. For example, overexpression of chalcone isomerase (SbCHI) in S. baicalensis hairy roots enhanced the production of baicalein (B1667712), baicalin, and wogonin frontiersin.org. Similarly, overexpression of the transcription factor SbMYB3 in S. baicalensis hairy roots led to increased contents of baicalein, baicalin, wogonin, and wogonoside by activating the expression of genes like SbFNSII-2 oup.com.

Auxin treatments in hairy root cultures of Scutellaria lateriflora have also demonstrated positive effects on increasing flavone production, including wogonin biotech-asia.org. Indole-3-butyric acid (IBA) at a concentration of 1 mg/L was found to be particularly effective in enhancing wogonin accumulation biotech-asia.org.

Vi. Future Research Directions and Translational Perspectives

Deeper Mechanistic Elucidation of Wogonoside's Biological Actions

Future research is crucial for a more comprehensive understanding of the precise molecular targets and signaling pathways modulated by wogonoside. While studies have indicated its involvement in pathways such as NF-κB, MAPK, and PI3K/Akt, further detailed investigations are needed to map the intricate network of interactions mdpi.comnih.gov. For instance, research into its anti-inflammatory effects suggests suppression of the JNK/c-Jun signaling pathway in macrophages, but the specific mechanisms and targeted cells in pulmonary inflammatory diseases require further establishment nih.gov. In the context of acute myeloid leukemia (AML), wogonoside has been shown to induce cell cycle arrest and differentiation by affecting the expression and subcellular localization of PLSCR1, but the exact molecular mechanisms by which wogonoside increases p16 (INK4A) expression through PLSCR1 remain to be resolved ashpublications.org. Additionally, the ability of wogonoside to affect the posttranscriptional modification of PLSCR1 depending on its cellular localization warrants further investigation ashpublications.org. Understanding these detailed mechanisms will be vital for identifying specific therapeutic targets and predicting potential off-target effects, paving the way for more rational drug design and development.

Exploration of Wogonoside's Role in Emerging Disease Areas

The promising pharmacological profile of wogonoside suggests its potential applicability in a wider range of disease areas beyond those currently studied. Emerging research trends include exploring its synergistic effects with other compounds datainsightsmarket.com. Given its anti-inflammatory and antioxidant properties, its role in chronic inflammatory conditions, neurodegenerative disorders, and metabolic diseases warrants further investigation mdpi.com. For example, its potential in mitigating atherosclerosis through inhibiting inflammatory response and lipid deposition via the TLR4/NF-κB signaling pathway has been highlighted, suggesting it as a promising approach for hyperlipidemia intervention researchgate.netresearchgate.net. The involvement of SLC7A11 downregulation and ferroptosis in pulmonary fibrosis suggests that targeting SLC7A11 may be a promising strategy, and research indicates wogonoside's potential in attenuating liver fibrosis by triggering hepatic stellate cell ferroptosis through the SOCS1/P53/SLC7A11 pathway, suggesting further investigation into its effects on ferroptosis in lung fibroblasts aginganddisease.org. Furthermore, its potential in treating specific cancers, such as bladder cancer and gastric cancer, by inducing apoptosis and affecting signaling pathways like GSK-3β/ERK/AKT and IRE1α respectively, indicates avenues for future translational studies nih.govajol.inforesearchgate.netajol.info. The potential of wogonoside as an angiogenesis inhibitor in triple-negative breast cancer by targeting Hedgehog signaling also highlights a specific area for future research nih.gov. Exploring its effects on emerging infectious diseases could also be a valuable research direction anrs.frcdc.gov.

Development of Wogonoside Analogs and Derivatives

Developing wogonoside analogs and derivatives is a critical area for future research aimed at improving its pharmacological properties, such as bioavailability, potency, and specificity, while potentially reducing toxicity. Structural modifications, particularly around the hydroxyl groups and the B ring, can significantly alter the biological availability and activity of flavonoids like wogonin (B1683318), the aglycone of wogonoside nih.govresearchgate.net. Future studies could focus on synthesizing novel derivatives with enhanced desired activities, such as improved antibacterial efficacy against specific pathogens where wogonin has shown promise researchgate.net. The development of synthetic wogonin derivatives has already shown a variety of pharmacological activities, including antiviral, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic effects nih.gov. Further exploration of structure-activity relationships through the synthesis and evaluation of a diverse range of wogonoside analogs is essential for identifying lead compounds with optimized therapeutic potential.

Advanced Delivery Systems for Optimized Efficacy

Addressing the biopharmaceutical limitations of wogonoside, such as low water solubility and poor permeability, through the development of advanced delivery systems is a key future research direction nih.gov. Nanotechnology-based approaches, including nanoparticles, liposomes, microemulsions, and hydrogels, offer promising strategies to enhance the solubility, stability, and bioavailability of natural compounds like wogonoside nih.govmdpi.comrsc.org. Research on related flavonoids like baicalin (B1667713) has shown that liposomal formulations can significantly improve drug concentrations in various organs and enhance antitumor effects nih.gov. Carrier-free self-assembly systems are also being explored for natural small molecules for drug delivery applications rsc.org. Future studies should focus on developing targeted delivery systems that can enhance the accumulation of wogonoside in specific tissues or cells, thereby increasing its therapeutic efficacy and potentially minimizing systemic exposure. Further examination of the absorption mechanisms and metabolic pathways of these nanoformulations in vivo is also crucial to accurately track their behavior and understand the reasons for enhanced bioavailability nih.gov.

Q & A

Basic: What molecular mechanisms underlie Wogonoside’s anti-inflammatory effects in experimental models?

Wogonoside suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO, PGE2) by targeting multiple pathways:

  • JNK/c-Jun signaling : Inhibits LPS-induced phosphorylation of JNK and c-Jun in RAW264.7 macrophages, reducing cytokine secretion .
  • TLR4/NF-κB axis : Blocks TLR4 activation and subsequent NF-κB nuclear translocation in acute lung injury and colitis models, as shown via Western blotting of p65 and IκB .
  • MLCK/pMLC2 pathway : Restores intestinal epithelial barrier integrity by downregulating myosin light-chain kinase (MLCK) activity in dextran sulfate sodium (DSS)-induced colitis .
    Methodological note : Use LPS-stimulated macrophages (e.g., RAW264.7) with doses of 10–50 μM for 24 hours and measure cytokines via ELISA .

Basic: How does Wogonoside induce autophagy in breast cancer cells?

Wogonoside triggers autophagy in MDA-MB-231 cells by:

  • MAPK-mTOR pathway inhibition : Reduces phosphorylation of mTOR and p70S6K while activating ERK and p38 MAPK, confirmed via Western blot .
  • Autophagosome formation : Increases LC3-II/LC3-I ratio and Beclin-1 expression, validated by fluorescence microscopy and acidic vesicular organelle (AVO) staining .
    Experimental design : Treat cells with 25–100 μM Wogonoside for 24–48 hours and assess autophagy markers using LysoTracker Red or transmission electron microscopy (TEM) .

Advanced: How does Wogonoside modulate mitochondrial apoptosis in colon cancer?

In LOVO colon cancer cells, Wogonoside induces apoptosis via:

  • Bcl-2/Bax imbalance : Reduces Bcl-2/Bax ratio by 50% at 50 μM (48 hours), promoting mitochondrial outer membrane permeabilization (MOMP) .
  • Caspase activation : Cleaves caspase-3 and caspase-9, confirmed by Western blot and flow cytometry with Annexin V/PI staining .
  • PI3K/AKT/mTOR suppression : Inhibits AKT phosphorylation, leading to downstream mTOR deactivation and autophagy-apoptosis crosstalk .
    Key assay : Use JC-1 staining to measure mitochondrial membrane potential (ΔΨm) collapse after 24-hour treatment with 25–100 μM Wogonoside .

Advanced: What experimental models validate Wogonoside’s efficacy in acute myeloid leukemia (AML)?

  • In vitro : Wogonoside (50–150 μM, 48–96 hours) induces G1 phase arrest and differentiation in U937 and HL-60 cells by upregulating p21 and downregulating c-Myc .
  • In vivo : Reduces tumor burden in AML xenografts (80 mg/kg, oral gavage, 3x/week) and enhances PLSCR1 nuclear translocation to activate IP3R1 transcription .
    Methodology : Perform cell cycle analysis via propidium iodide (PI) staining and differentiate using nitroblue tetrazolium (NBT) reduction assays .

Methodological: What assays quantify Wogonoside’s anti-angiogenic effects?

  • HUVEC migration and tube formation : Inhibits LPS-induced angiogenesis at 10–50 μM (24 hours) using Transwell and Matrigel assays .
  • Chorioallantoic membrane (CAM) assay : Reduces microvessel density in vivo at 20 mg/kg .
  • VEGF suppression : Measure VEGF protein levels via ELISA in A549 lung cancer cells treated with 20–50 μM Wogonoside for 24 hours .

Advanced: How does Wogonoside inhibit epithelial-mesenchymal transition (EMT) in lung cancer?

  • E-cadherin upregulation : Increases E-cadherin expression by 2-fold at 50 μM (24 hours) via Wnt/β-catenin inhibition .
  • N-cadherin and vimentin downregulation : Reduces mesenchymal markers by 40–60% in A549 cells, validated by immunofluorescence and Western blot .
    Experimental note : Use TGF-β1-induced EMT models and analyze EMT transcription factors (e.g., Snail, Twist) via qRT-PCR .

Basic: What are standard in vivo dosing protocols for Wogonoside?

  • Tumor xenografts : 40–80 mg/kg via intraperitoneal (i.p.) injection every 3 days or oral gavage .
  • Anti-inflammatory models : 12–50 mg/kg i.p. daily for 10 days in spinal cord injury or colitis studies .
    Pharmacokinetics : Monitor plasma concentrations using HPLC-MS/MS; reported Tmax = 1–2 hours in rodents .

Advanced: How does Wogonoside interact with TGF-β1/Smad3 in pulmonary fibrosis?

  • TGF-β1 binding : Surface plasmon resonance (SPR) shows a KD of 70 nM for TGF-β1 .
  • Smad3 downregulation : Reduces Smad3 mRNA and protein expression by 50% in Mycoplasma pneumoniae-infected A549 cells (40 μM, 24 hours) .
    Validation : Use luciferase reporter assays for Smad3 transcriptional activity and co-immunoprecipitation (Co-IP) for TGF-β1 receptor interactions .

Methodological: How to analyze Wogonoside’s inhibition of NF-κB signaling?

  • Western blot : Measure p65 phosphorylation and IκB degradation in nuclear/cytosolic fractions .
  • Electrophoretic mobility shift assay (EMSA) : Confirm NF-κB DNA-binding activity in LPS-stimulated macrophages .
  • Immunofluorescence : Track p65 nuclear translocation in TNF-α-treated cells .

Advanced: Does Wogonoside synergize with chemotherapeutic agents?

  • 5-Fluorouracil (5-FU) synergy : Combined with 5-FU (10 μM), Wogonoside (25 μM) enhances colon cancer cell apoptosis by 30% via PI3K/AKT suppression .
  • MTT assay validation : Calculate combination index (CI) using Chou-Talalay method for dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.